4-Bromo-1-(tert-butyldimethylsilyl)indole chemical properties
4-Bromo-1-(tert-butyldimethylsilyl)indole chemical properties
An In-Depth Technical Guide to 4-Bromo-1-(tert-butyldimethylsilyl)indole: Chemical Properties, Reactivity, and Synthetic Applications
Introduction
4-Bromo-1-(tert-butyldimethylsilyl)indole is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 4-position of the indole scaffold, combined with the robust tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen, facilitates selective functionalization through a variety of modern cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its application in key synthetic transformations.
Core Chemical Properties
The fundamental chemical and physical properties of 4-Bromo-1-(tert-butyldimethylsilyl)indole are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 193694-04-1 | [][2][3][4] |
| Molecular Formula | C₁₄H₂₀BrNSi | [][2] |
| Molecular Weight | 310.30 g/mol | [][2] |
| IUPAC Name | (4-bromoindol-1-yl)-tert-butyl-dimethylsilane | [] |
| Purity | Typically ≥98% | [] |
| InChI Key | LTHHTJMKYUPWCR-UHFFFAOYAL | [] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)N1C=CC2=C1C=CC=C2Br | [] |
Spectroscopic Data
| Spectroscopy | Expected Peaks and Patterns |
| ¹H NMR | Signals corresponding to the tert-butyl and dimethylsilyl protons of the TBS group (likely singlets in the upfield region), and distinct aromatic protons of the bromo-indole core. |
| ¹³C NMR | Resonances for the aliphatic carbons of the TBS group and the aromatic carbons of the indole ring, with the carbon bearing the bromine atom shifted accordingly. |
| Mass Spectrometry | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately 1:1 ratio).[5] A prominent fragmentation would be the loss of a tert-butyl group (M-57) or isobutylene (M-56), which is characteristic of TBS and tert-butoxycarbonyl (Boc) protected compounds.[5][6] |
Synthesis and Reactivity
The TBS protecting group on the indole nitrogen is crucial for many synthetic transformations. It enhances the solubility in organic solvents and, more importantly, prevents N-metalation during reactions like lithiation, directing reactivity to other positions on the indole ring.
Synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole
The synthesis typically involves a two-step, one-pot procedure starting from 4-bromoindole. First, the indole nitrogen is deprotonated with a strong base, followed by the introduction of the TBS protecting group.
Key Reactions and Reactivity Pathways
The presence of the bromine atom at the C4 position opens up numerous possibilities for further functionalization, primarily through metal-catalyzed cross-coupling reactions and lithium-halogen exchange.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving 4-Bromo-1-(tert-butyldimethylsilyl)indole. These protocols are generalized and may require optimization based on the specific substrates used.
Lithiation and Substitution
Halogen-lithium exchange at the C4 position provides a powerful route to introduce a variety of electrophiles. The reaction is typically fast at low temperatures.[7][8]
Methodology:
-
An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet, and a thermometer is charged with 4-Bromo-1-(tert-butyldimethylsilyl)indole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of tert-butyllithium (t-BuLi) in pentane (2.1 equiv.) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.
-
The desired electrophile (1.2-1.5 equiv.) is then added, either neat or as a solution in anhydrous THF.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most efficient methods for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C4 position.[9][10][11][12]
Methodology:
-
To a reaction vessel, add 4-Bromo-1-(tert-butyldimethylsilyl)indole (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Degas the reaction vessel by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl-1-(tert-butyldimethylsilyl)indole.
Heck Coupling
The Heck reaction facilitates the vinylation of the C4 position, providing access to substituted styrenyl-type indoles, which are valuable precursors for further synthetic manipulations.[13][14][15]
Methodology:
-
Combine 4-Bromo-1-(tert-butyldimethylsilyl)indole (1.0 equiv.), the desired alkene (1.5-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), a suitable phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.04-0.1 equiv.), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) in a sealable reaction tube.
-
Add an anhydrous, deoxygenated solvent such as DMF, acetonitrile, or toluene.
-
Seal the vessel and heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the 4-vinyl-1-(tert-butyldimethylsilyl)indole derivative.
Conclusion
4-Bromo-1-(tert-butyldimethylsilyl)indole stands out as a highly valuable and adaptable building block for constructing complex, functionalized indole derivatives. The TBS protecting group provides stability and directs reactivity, while the C4-bromo substituent serves as a versatile handle for a range of powerful synthetic transformations. The protocols and data presented herein demonstrate its utility in key synthetic reactions, offering a robust platform for the generation of diverse molecular libraries for applications in drug discovery and materials science. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and intricate molecular architectures.
References
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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